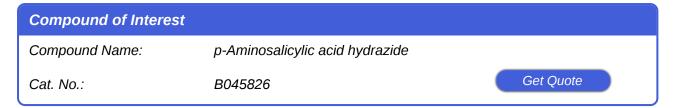


# Spectroscopic Analysis of p-Aminosalicylic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a detailed overview of the spectroscopic analysis of **p-aminosalicylic acid hydrazide** (4-amino-2-hydroxybenzohydrazide), a compound of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside a comparative analysis with its close structural isomer, 4-aminobenzohydrazide, and its parent compound, p-aminosalicylic acid.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for the characterization of **p-aminosalicylic acid hydrazide**.

#### **Molecular Structure**

p-Aminosalicylic acid hydrazide (Molecular Formula: C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub>) is a derivative of salicylic acid, incorporating a hydrazide functional group in place of the carboxylic acid's hydroxyl group, and an amino group at the para position relative to the carbonyl.[1][2][3] The presence of aromatic protons, amine and hydroxyl groups, and the hydrazide moiety gives rise to a characteristic spectroscopic fingerprint. A publication by Kargar et al. (2012) has confirmed the crystal structure of this compound.[4][5]

## **Spectroscopic Analysis**

The following sections detail the expected and comparative data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analysis of **p-aminosalicylic acid hydrazide**.



## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **p-aminosalicylic acid hydrazide** is expected to show distinct signals for the aromatic protons and the protons of the amine, hydroxyl, and hydrazide groups. The exact chemical shifts will be influenced by the solvent used. Based on the structure and data from analogous compounds, the following table summarizes the predicted and comparative ¹H NMR data.

Functional Group	p-Aminosalicylic Acid Hydrazide (Predicted, in DMSO-d <sub>6</sub> )	4- Aminobenzohydrazid e (Experimental, in DMSO-d <sub>6</sub> )[6]	p-Aminosalicylic Acid (Experimental, in DMSO-d <sub>6</sub> )[7]
Aromatic CH (ortho to -C=O)	~ 7.5 - 7.7 ppm (d)	7.56 ppm (d)	7.46 ppm (d)
Aromatic CH (ortho to -OH)	~ 6.1 - 6.3 ppm (d)	N/A	6.12 ppm (dd)
Aromatic CH (meta to -C=O)	~ 6.0 - 6.2 ppm (s)	6.54 ppm (d)	6.01 ppm (d)
-NH2 (Amine)	~ 5.6 - 5.8 ppm (s, broad)	5.59 ppm (s)	~5.9 ppm (s, broad)
-NH-NH2 (Hydrazide)	~ 4.3 - 4.5 ppm (s, broad, NH <sub>2</sub> ) and ~9.3 - 9.5 ppm (s, broad, NH)	4.32 ppm (s, NH <sub>2</sub> ) and 9.30 ppm (s, NH)	N/A
-OH (Hydroxyl)	~ 10.0 - 12.0 ppm (s, broad)	N/A	~11.0 - 12.0 ppm (s, broad)
-COOH (Carboxylic Acid)	N/A	N/A	~11.0 - 12.0 ppm (s, broad)

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and can vary based on experimental conditions.



The key difference in the predicted spectrum of **p-aminosalicylic acid hydrazide** compared to 4-aminobenzohydrazide is the presence of a signal for the hydroxyl group and the distinct splitting pattern of the aromatic protons due to the different substitution pattern.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for **p-aminosalicylic acid hydrazide** are based on standard values for substituted benzene rings.

Carbon Atom	p-Aminosalicylic Acid Hydrazide (Predicted)	p-Aminosalicylic Acid (Experimental)[8]
C=O (Carbonyl)	~ 165 - 170 ppm	~ 172 ppm
C-OH (Aromatic)	~ 160 - 165 ppm	~ 161 ppm
C-NH <sub>2</sub> (Aromatic)	~ 150 - 155 ppm	~ 152 ppm
C-C=O (Aromatic)	~ 110 - 115 ppm	~ 112 ppm
Aromatic CH	~ 105 - 130 ppm	~ 108, 118, 131 ppm

## Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The characteristic vibrational frequencies are summarized below.



Functional Group	Vibrational Mode	p-Aminosalicylic Acid Hydrazide (Predicted Wavenumber, cm <sup>-1</sup> )	4- Aminobenzohydrazid e (Experimental Wavenumber, cm <sup>-1</sup> ) [6]
O-H (Hydroxyl)	Stretching	3200 - 3600 (broad)	N/A
N-H (Amine & Hydrazide)	Stretching	3100 - 3500 (multiple bands)	~3200 - 3400
C=O (Amide I)	Stretching	1640 - 1680	~1650
N-H (Amide II)	Bending	1580 - 1620	~1600
C=C (Aromatic)	Stretching	1450 - 1600	~1500 - 1600
C-O (Hydroxyl)	Stretching	1200 - 1300	N/A
C-N (Amine)	Stretching	1250 - 1350	~1300

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **p-aminosalicylic acid hydrazide**, the molecular ion peak [M]<sup>+</sup> should be observed at m/z 167.17.[2]

Method	Expected Observations	Comparative Data for 4- Aminobenzohydrazide[6]
Electron Ionization (EI-MS)	Molecular Ion: m/z = 167Key Fragments:- Loss of NH <sub>2</sub> NH <sub>2</sub> (m/z = 135)- Loss of C=O (m/z = 139)- Fragments corresponding to the substituted aromatic ring.	Molecular Ion: m/z = 151Base Peak: m/z = 120 (loss of NHNH <sub>2</sub> )Other Fragments: m/z = 92, 65
Electrospray Ionization (ESI-MS)	Protonated Molecule [M+H]+: m/z = 168	Protonated Molecule [M+H]+: m/z = 152



## **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of **p-aminosalicylic acid hydrazide**. These should be adapted based on the specific instrumentation and experimental goals.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of p-aminosalicylic acid hydrazide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.

### **IR Spectroscopy**

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.



- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
  - Record the sample spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Co-add 16-32 scans for a good signal-to-noise ratio.

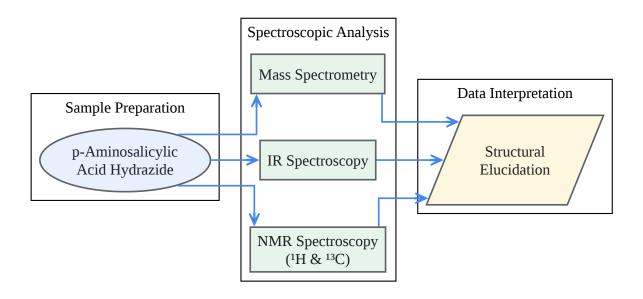
### **Mass Spectrometry**

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
  - EI-MS: A direct insertion probe can be used for solid samples.
  - ESI-MS: The sample solution is infused directly or via an LC system into the ESI source.
- · Acquisition:
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
  - For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment it to obtain structural information.

## **Visualizations**

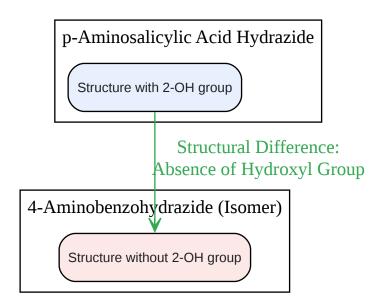
The following diagrams illustrate the experimental workflow and a key structural comparison.





Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of **p-aminosalicylic acid hydrazide**.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scitoys.com [scitoys.com]
- 2. p-Aminosalicylic acid hydrazide | C7H9N3O2 | CID 72490 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. 4-Amino-2-hydroxybenzohydrazide PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobenzohydrazide(5351-17-7) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Aminosalicylic acid(65-49-6) 1H NMR [m.chemicalbook.com]
- 8. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of p-Aminosalicylic Acid Hydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045826#spectroscopic-analysis-nmr-ir-mass-of-p-aminosalicylic-acid-hydrazide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com